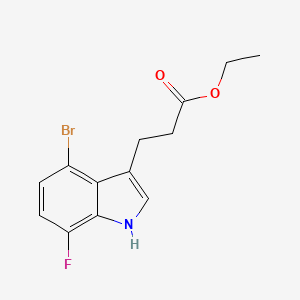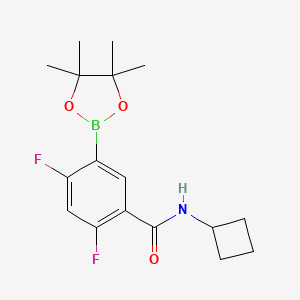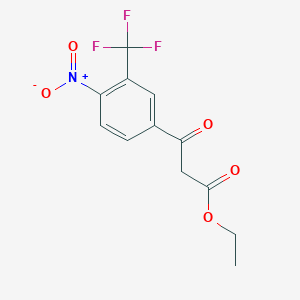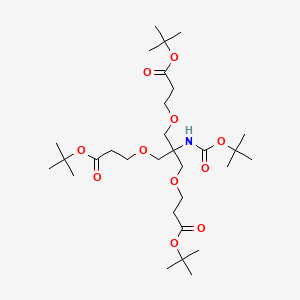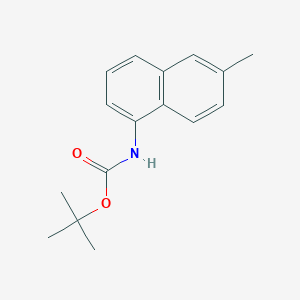
3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate inflammation and oxidative stress by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . This compound also affects mitochondrial ATP levels and enzyme activities, contributing to its neuroprotective effects .
相似化合物的比较
Similar Compounds
3-Methoxyazetidine Hydrochloride: Used in the preparation of isoxazole-thiazole derivatives and as a receptor inverse agonist for cognitive disorders.
3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride: Investigated for its neuroprotective effects on brain ischemia/reperfusion injury.
Uniqueness
3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride is unique due to its specific structural features and the presence of the methoxy-naphthyl group, which imparts distinct chemical and biological properties. Its ability to modulate oxidative stress and inflammation makes it a promising candidate for further research in medicinal chemistry.
属性
分子式 |
C14H16ClNO |
|---|---|
分子量 |
249.73 g/mol |
IUPAC 名称 |
3-(6-methoxynaphthalen-2-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C14H15NO.ClH/c1-16-14-5-4-10-6-11(13-8-15-9-13)2-3-12(10)7-14;/h2-7,13,15H,8-9H2,1H3;1H |
InChI 键 |
ADKRCJQVJDDJTH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CNC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



